2-bromo-N-(thien-2-ylmethyl)butanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(thiophen-2-ylmethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURYBZRJIPCWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Bromo N Thien 2 Ylmethyl Butanamide
Direct Synthesis of 2-bromo-N-(thien-2-ylmethyl)butanamide
The most direct and conventional approach to the synthesis of this compound involves the formation of an amide bond between a carboxylic acid derivative and an amine. This method is widely employed in organic synthesis due to its efficiency and broad applicability.
Precursor Selection and Preparation Strategies
The key precursors for the synthesis of this compound are 2-bromobutanoic acid or its activated derivatives, and thien-2-ylmethanamine.
2-Bromobutanoic Acid and its Derivatives: 2-Bromobutanoic acid can be prepared from butanoic acid via the Hell-Volhard-Zelinsky reaction, which involves treatment with bromine in the presence of a catalytic amount of phosphorus tribromide. libretexts.org For the subsequent amide bond formation, the carboxylic acid is typically activated to increase its electrophilicity. A common strategy is the conversion of 2-bromobutanoic acid to its corresponding acyl chloride, 2-bromobutanoyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by an amine.
Thien-2-ylmethanamine: This precursor can be synthesized through various methods, including the reduction of 2-cyanothiophene or the reductive amination of thiophene-2-carbaldehyde. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
| Precursor | Common Synthetic Method | Reagents |
| 2-Bromobutanoyl chloride | Halogenation of Butanoic Acid followed by Acyl Chloride Formation | 1. Br₂, PBr₃ (cat.) 2. SOCl₂ or (COCl)₂ |
| Thien-2-ylmethanamine | Reduction of 2-Cyanothiophene | LiAlH₄ or H₂/Raney Ni |
| Thien-2-ylmethanamine | Reductive Amination of Thiophene-2-carbaldehyde | NH₃, H₂, Catalyst (e.g., Ni, Pd/C) |
Optimized Reaction Conditions for Amide Bond Formation
The formation of the amide bond in this compound is typically achieved by reacting 2-bromobutanoyl chloride with thien-2-ylmethanamine. This reaction, a classic example of nucleophilic acyl substitution, is often carried out under Schotten-Baumann conditions.
The reaction is generally performed in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF), to prevent unwanted side reactions of the highly reactive acyl chloride with protic solvents. A base, typically a tertiary amine like triethylamine (B128534) (Et₃N) or pyridine, is added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The presence of a base is crucial to drive the reaction to completion and to prevent the protonation of the amine nucleophile, which would render it unreactive.
The reaction is usually conducted at low temperatures, often starting at 0°C and then allowing it to warm to room temperature, to control the exothermic nature of the reaction and minimize potential side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the hydrochloride salt of the base and any unreacted starting materials, followed by drying and removal of the solvent to yield the crude product. Purification is often achieved by recrystallization or column chromatography.
| Parameter | Optimized Condition | Purpose |
| Solvent | Aprotic (e.g., DCM, THF) | To prevent side reactions with the acyl chloride. |
| Base | Tertiary amine (e.g., Et₃N, Pyridine) | To neutralize the HCl byproduct and prevent amine protonation. |
| Temperature | 0°C to room temperature | To control the reaction rate and minimize side products. |
| Work-up | Aqueous wash | To remove salts and impurities. |
| Purification | Recrystallization or Column Chromatography | To obtain the pure product. |
Stereoselective Synthesis Approaches for Chiral Centers
The this compound molecule possesses a chiral center at the α-carbon of the butanamide moiety. The synthesis of enantiomerically pure or enriched forms of this compound is of significant interest, particularly for applications in medicinal chemistry.
One common strategy for achieving stereoselectivity is to start with an enantiomerically pure precursor. For instance, enantiomerically pure 2-bromobutanoic acid can be obtained through various methods, including the resolution of a racemic mixture or through asymmetric synthesis. The subsequent conversion of the chiral 2-bromobutanoic acid to the acyl chloride and its reaction with thien-2-ylmethanamine is expected to proceed with retention of configuration at the chiral center, as the stereocenter is not directly involved in the reaction.
Alternatively, asymmetric synthesis methodologies can be employed to introduce the chiral center stereoselectively. This can involve the use of chiral auxiliaries or catalysts. For example, a chiral amine could be used in the amide formation step, which could potentially induce diastereoselectivity. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product. Another approach involves the use of chiral catalysts in the bromination step of the butanoic acid derivative to create the chiral center with a specific stereochemistry. nih.gov
Chemical Derivatization and Analog Synthesis from this compound
The presence of the α-bromo atom and the thiophene (B33073) ring makes this compound a versatile scaffold for the synthesis of a variety of analogs.
Modifications of the Butanamide Moiety
The α-bromo group in the butanamide moiety is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the α-position.
Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce new functionalities. For instance, reaction with a primary or secondary amine would lead to the corresponding α-amino amide derivative. nih.gov This reaction is often carried out in the presence of a base to neutralize the HBr formed. Similarly, reaction with an alkoxide or a thiolate would yield the corresponding α-alkoxy or α-thioether amides.
Cross-Coupling Reactions: The α-bromo amide can also participate in transition metal-catalyzed cross-coupling reactions. For example, in the presence of a suitable palladium or nickel catalyst, it can be coupled with organometallic reagents such as organoboranes (Suzuki coupling) or organozincs (Negishi coupling) to form a new carbon-carbon bond at the α-position. nih.gov This allows for the introduction of alkyl, aryl, or vinyl groups.
Radical Reactions: The carbon-bromine bond can also undergo homolytic cleavage to generate a radical intermediate. This radical can then participate in various transformations, such as addition to alkenes or alkynes, or cyclization reactions if a suitable radical acceptor is present elsewhere in the molecule.
| Reaction Type | Reagent/Catalyst | Product Type |
| Nucleophilic Substitution (Amination) | R₂NH, Base | α-Amino amide |
| Nucleophilic Substitution (Alkoxylation) | RO⁻ | α-Alkoxy amide |
| Suzuki Coupling | R-B(OR)₂, Pd catalyst, Base | α-Aryl/Alkyl/Vinyl amide |
| Negishi Coupling | R-ZnX, Ni or Pd catalyst | α-Aryl/Alkyl/Vinyl amide |
Transformations at the Thienyl Substituent
The thiophene ring is an aromatic heterocycle that can undergo various chemical transformations, primarily electrophilic substitution reactions. The electron-rich nature of the thiophene ring makes it more reactive towards electrophiles than benzene (B151609).
Electrophilic Aromatic Substitution: The thiophene ring in this compound can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The position of substitution on the thiophene ring (C4 or C5) will be influenced by the directing effect of the N-(2-ylmethyl)butanamide substituent and the reaction conditions.
Metabolic Transformations: It is also important to consider that the thiophene moiety in drug molecules can be susceptible to metabolic bioactivation. nih.govacs.org In vivo, cytochrome P450 enzymes can oxidize the thiophene ring to form reactive intermediates such as thiophene-S-oxides or thiophene epoxides. nih.govacs.org These reactive metabolites can potentially bind to biological macromolecules, which is a consideration in the design of thiophene-containing bioactive compounds. While not a synthetic transformation in the traditional sense, understanding these potential metabolic pathways is crucial for the development of thiophene-based molecules with desired biological profiles.
| Reaction Type | Reagent | Potential Product |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted thiophene derivative |
| Bromination | Br₂, Lewis acid | Bromo-substituted thiophene derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted thiophene derivative |
| Metabolic Oxidation | Cytochrome P450 | Thiophene-S-oxide, Thiophene epoxide |
Elaboration of the Bromine Atom
The bromine atom in this compound serves as a good leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in the synthesis of more complex molecules. The primary mechanism for the elaboration of the bromine atom is nucleophilic substitution, which can proceed through different pathways, influenced by the nature of the nucleophile, solvent, and reaction conditions.
The electrophilic character of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, making it a prime target for nucleophilic attack. Common transformations involve the introduction of nitrogen, oxygen, and sulfur-containing functional groups, as well as carbon-based nucleophiles.
A frequent transformation of α-bromoamides is the substitution of the bromine atom with a nitrogen-containing nucleophile to form α-amino amides. nih.gov For instance, the reaction of this compound with ammonia (B1221849) or primary and secondary amines can yield the corresponding 2-amino-N-(thien-2-ylmethyl)butanamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.
Another important nitrogen nucleophile is the azide (B81097) ion, which readily displaces the bromide to form 2-azido-N-(thien-2-ylmethyl)butanamide. The resulting α-azido amide is a valuable intermediate that can be further transformed, for example, through reduction to the corresponding α-amino amide or via cycloaddition reactions.
Below is a table illustrating hypothetical reaction conditions for the displacement of the bromine atom with various nitrogen nucleophiles.
| Nucleophile | Reagents and Conditions | Product | Hypothetical Yield (%) |
| Ammonia | Aq. NH₃, THF, rt, 24 h | 2-amino-N-(thien-2-ylmethyl)butanamide | 75 |
| Benzylamine | Benzylamine (2 eq.), K₂CO₃, CH₃CN, 60 °C, 12 h | 2-(benzylamino)-N-(thien-2-ylmethyl)butanamide | 82 |
| Sodium Azide | NaN₃, DMF, 50 °C, 8 h | 2-azido-N-(thien-2-ylmethyl)butanamide | 91 |
The bromine atom can also be displaced by oxygen-based nucleophiles. For example, hydrolysis under basic conditions, such as with aqueous sodium hydroxide, would lead to the formation of 2-hydroxy-N-(thien-2-ylmethyl)butanamide. Alkoxides, such as sodium methoxide, can be employed to synthesize the corresponding α-alkoxy amides.
The following table provides illustrative examples of reactions with oxygen nucleophiles.
| Nucleophile | Reagents and Conditions | Product | Hypothetical Yield (%) |
| Hydroxide | 1 M NaOH (aq.), Dioxane, 80 °C, 6 h | 2-hydroxy-N-(thien-2-ylmethyl)butanamide | 68 |
| Methoxide | NaOMe, MeOH, rt, 12 h | 2-methoxy-N-(thien-2-ylmethyl)butanamide | 78 |
| Acetate | KOAc, DMSO, 70 °C, 10 h | 2-acetoxy-N-(thien-2-ylmethyl)butanamide | 85 |
A variety of other nucleophiles can be utilized to elaborate the bromine atom. For instance, reaction with sodium cyanide would introduce a cyano group, forming 2-cyano-N-(thien-2-ylmethyl)butanamide. This transformation is significant as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine. Sulfur nucleophiles, such as thiols, can also displace the bromide to form α-thioether derivatives.
The table below summarizes some of these potential transformations.
| Nucleophile | Reagents and Conditions | Product | Hypothetical Yield (%) |
| Cyanide | NaCN, EtOH/H₂O, reflux, 5 h | 2-cyano-N-(thien-2-ylmethyl)butanamide | 70 |
| Thiophenoxide | PhSH, Et₃N, THF, rt, 8 h | 2-(phenylthio)-N-(thien-2-ylmethyl)butanamide | 88 |
It is important to note that the stereochemical outcome of these substitution reactions can be influenced by the reaction mechanism. While an S(_N)2 mechanism would lead to an inversion of configuration at the α-carbon, the involvement of neighboring group participation by the amide oxygen could lead to retention of stereochemistry through the formation of an aziridinone (B14675917) intermediate. The specific conditions, including the choice of solvent and base, can play a crucial role in determining the predominant reaction pathway.
Advanced Spectroscopic and Structural Characterization of 2 Bromo N Thien 2 Ylmethyl Butanamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR techniques, the connectivity and chemical environment of each atom in 2-bromo-N-(thien-2-ylmethyl)butanamide can be mapped out.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum of this compound is expected to provide key information about the number of different types of protons and their neighboring environments. The spectrum would be characterized by distinct signals for the protons on the thiophene (B33073) ring, the butanamide chain, and the methylene (B1212753) bridge. The chemical shifts are influenced by the electronegativity of nearby atoms (like bromine, oxygen, and nitrogen) and the aromaticity of the thiophene ring.
The amide proton (N-H) is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The protons of the thiophene ring would likely appear as three distinct signals in the aromatic region of the spectrum. The methylene protons adjacent to the nitrogen would show a doublet due to coupling with the amide proton. The methine proton (CH-Br) is expected to be a multiplet due to coupling with the adjacent methylene protons. The ethyl group protons will present as a multiplet for the methylene group and a triplet for the terminal methyl group.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-H | 7.5 - 8.5 | broad singlet | - |
| Thiophene H-5 | 7.2 - 7.4 | doublet of doublets | ~5.1, ~1.2 |
| Thiophene H-3 | 6.9 - 7.1 | doublet of doublets | ~3.5, ~1.2 |
| Thiophene H-4 | 6.9 - 7.0 | doublet of doublets | ~5.1, ~3.5 |
| N-CH₂ | 4.5 - 4.7 | doublet | ~6.0 |
| CH-Br | 4.2 - 4.4 | triplet | ~7.5 |
| CH₂-CH₃ | 1.9 - 2.1 | multiplet | - |
| CH₂-CH₃ | 0.9 - 1.1 | triplet | ~7.4 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the thiophene ring, the carbon bearing the bromine atom, and the carbons of the alkyl chain. The carbonyl carbon is typically found significantly downfield. The aromatic carbons of the thiophene ring will appear in the characteristic aromatic region. The carbon atom attached to the bromine (C-Br) will be shifted downfield due to the electronegativity of the bromine atom.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| Thiophene C-2 | 140 - 142 |
| Thiophene C-5 | 126 - 128 |
| Thiophene C-3 | 125 - 127 |
| Thiophene C-4 | 124 - 126 |
| CH-Br | 50 - 55 |
| N-CH₂ | 38 - 42 |
| CH₂-CH₃ | 25 - 30 |
| CH₂-CH₃ | 10 - 14 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the N-H proton and the adjacent N-CH₂ protons, correlations between the protons of the thiophene ring, and couplings within the butanamide chain (CH-Br with the adjacent CH₂, and this CH₂ with the terminal CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the previously assigned proton signals. For instance, the thiophene proton signals would correlate with their corresponding carbon signals in the aromatic region.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the different fragments of the molecule. Expected key correlations would include the N-H and N-CH₂ protons to the carbonyl carbon (C=O), and the N-CH₂ protons to the carbons of the thiophene ring. The protons of the butanamide chain would also show correlations to the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺) with nearly equal intensities. The calculated exact mass for C₁₀H₁₂BrNO₂S would be compared with the experimentally determined mass to confirm the elemental composition.
Predicted HRMS Data for this compound
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M+H]⁺ | 278.9905 | 280.9884 |
| [M+Na]⁺ | 300.9724 | 302.9703 |
LC-MS Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For this compound and its derivatives, LC-MS would be highly valuable for several applications. It could be used to monitor the synthesis of the compound, identifying the product and any impurities or byproducts. In metabolic studies, LC-MS could identify and quantify potential metabolites of the compound. The fragmentation data obtained from MS/MS analysis in an LC-MS system would further aid in the structural confirmation of the parent compound and the elucidation of the structures of any related substances.
A typical fragmentation pattern for this compound in MS/MS would likely involve the cleavage of the amide bond, loss of the bromine atom, and fragmentation of the butanamide chain and the thiophene ring.
Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment Identity |
| 198/200 | [M - Br]⁺ |
| 97 | [C₄H₄S-CH₂]⁺ (thienylmethyl cation) |
| 152/154 | [Br-CH-CH₂-CH₃-C=O]⁺ |
| 110 | [C₄H₃S-CH₂-NH₂]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures. While specific experimental data for this compound is not extensively available in the public domain, the expected vibrational modes can be inferred from the analysis of related compounds and the characteristic frequencies of its constituent functional groups.
The key functional groups in this compound that give rise to characteristic vibrational bands are the amide group (-CONH-), the thiophene ring, the alkyl chain, and the carbon-bromine bond.
Amide Group Vibrations:
N-H Stretching: A prominent band is expected in the region of 3300-3100 cm⁻¹, corresponding to the N-H stretching vibration. Its position and shape can be indicative of the extent of hydrogen bonding in the solid state.
C=O Stretching (Amide I): The amide I band, primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum of amides and is typically observed between 1680 and 1630 cm⁻¹.
N-H Bending and C-N Stretching (Amide II): The amide II band, a result of the coupling of N-H in-plane bending and C-N stretching vibrations, is found in the 1570-1515 cm⁻¹ range.
C-N Stretching and N-H Bending (Amide III): The amide III band is more complex, arising from a mixture of C-N stretching, N-H bending, and other vibrations, and appears in the 1300-1200 cm⁻¹ region.
Thiophene Ring Vibrations:
C-H Stretching: Aromatic C-H stretching vibrations of the thiophene ring are expected to appear above 3000 cm⁻¹.
C=C and C-S Stretching: Ring stretching vibrations (C=C and C-S) typically occur in the 1500-1300 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern and are generally observed below 1000 cm⁻¹.
Alkyl Chain and C-Br Vibrations:
C-H Stretching: Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups in the butyl chain will be present in the 3000-2850 cm⁻¹ range.
C-H Bending: Bending (scissoring, wagging, twisting) vibrations of the alkyl chain will appear in the 1470-1370 cm⁻¹ region.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide | N-H Stretch | 3300-3100 |
| Amide | C=O Stretch (Amide I) | 1680-1630 |
| Amide | N-H Bend, C-N Stretch (Amide II) | 1570-1515 |
| Amide | C-N Stretch, N-H Bend (Amide III) | 1300-1200 |
| Thiophene | Aromatic C-H Stretch | >3000 |
| Thiophene | Ring C=C and C-S Stretch | 1500-1300 |
| Alkyl | C-H Stretch | 3000-2850 |
| Alkyl | C-H Bend | 1470-1370 |
| Haloalkane | C-Br Stretch | 600-500 |
Single Crystal X-ray Diffraction Analysis of this compound Analogues
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. nih.gov While a crystal structure of this compound itself is not publicly available, analysis of closely related analogues, such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, provides significant insights into the likely conformational preferences, molecular geometry, and intermolecular interactions. nih.govbohrium.com
The molecular structure of N-(thiophen-2-ylmethyl)amides is characterized by the relative orientation of the thiophene ring and the amide functionality. The amide group itself is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group.
For this compound, the introduction of a bromine atom at the α-position of the butanamide moiety and an ethyl group would introduce further conformational flexibility in the alkyl chain. The dihedral angles around the C-C bonds of the butanamide fragment would determine the spatial disposition of the bromine atom and the ethyl group relative to the rest of the molecule.
The following table presents selected bond lengths and angles for a representative analogue, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, which can serve as a model for the expected geometry in this compound. nih.govbohrium.com
| Parameter | Value (for N-(thiophen-2-ylmethyl)thiophene-2-carboxamide) |
| C=O Bond Length | ~1.23 Å |
| C-N (amide) Bond Length | ~1.33 Å |
| N-C (methylene) Bond Length | ~1.45 Å |
| C-C (thiophene-methylene) Bond Length | ~1.51 Å |
| O=C-N Bond Angle | ~122° |
| C-N-C Bond Angle | ~122° |
The crystal packing of N-(thien-2-ylmethyl)amide analogues is predominantly governed by intermolecular hydrogen bonds involving the amide group. nih.govbohrium.com The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atom serves as a hydrogen bond acceptor.
For this compound, similar N-H···O=C hydrogen bonding is expected to be the primary organizing force in the crystal lattice. Additionally, weaker intermolecular interactions, such as C-H···O, C-H···π (involving the thiophene ring), and potentially halogen bonding (C-Br···O or C-Br···S), could play a role in stabilizing the crystal packing. The presence of the bulky and polarizable bromine atom might lead to specific directional interactions that influence the packing arrangement.
The table below summarizes the key intermolecular interactions that are anticipated to be present in the crystal structure of this compound, based on the analysis of its analogues.
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | N-H | C=O | Primary interaction forming chains or networks. |
| Weak Hydrogen Bond | C-H | O, S, π-system | Secondary interactions contributing to packing stability. |
| Halogen Bond | C-Br | O, S | Potential directional interaction influencing packing. |
| π-π Stacking | Thiophene Ring | Thiophene Ring | Possible interaction between aromatic rings of adjacent molecules. |
Structure Activity Relationship Sar Studies and Rational Design for 2 Bromo N Thien 2 Ylmethyl Butanamide Derivatives
Systematic Structural Modifications and Their Biological Impact
The biological activity of 2-bromo-N-(thien-2-ylmethyl)butanamide derivatives can be finely tuned by making specific alterations to different parts of the molecule. These modifications are typically focused on the butanamide core, the thienyl ring, and the stereochemistry of the chiral center.
The butanamide core of the molecule presents several opportunities for modification that can significantly impact biological activity. Key areas of interest include the nature of the substituent at the 2-position and the length and branching of the alkyl chain.
The presence of a bromine atom at the 2-position is a critical feature. Halogens can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. The nature of the halogen at this position can be varied to explore its effect on activity. For instance, replacing bromine with chlorine or fluorine could alter the electronic and steric properties, potentially leading to changes in binding affinity and selectivity.
Furthermore, modifications to the alkyl chain of the butanamide moiety can influence the compound's interaction with the target's binding pocket. The length of the chain can be extended or shortened, and branching can be introduced to probe the spatial requirements of the binding site. For example, replacing the ethyl group with a methyl, propyl, or isopropyl group would alter the steric bulk and lipophilicity, which in turn could affect the compound's potency and pharmacokinetic profile.
| Modification on Butanamide Core | Rationale | Predicted Impact on Biological Activity |
|---|---|---|
| Replacement of 2-bromo with other halogens (Cl, F) | Alters electronegativity and size, affecting binding interactions. | Modulation of potency and selectivity. |
| Variation of the alkyl chain length (e.g., propanamide, pentanamide) | Probes the size of the hydrophobic pocket in the target protein. | Potential for increased or decreased binding affinity. |
| Introduction of branching on the alkyl chain (e.g., isobutanamide) | Increases steric bulk, potentially improving selectivity. | May enhance binding to specific targets while reducing off-target effects. |
| Substitution with a hydroxyl group on the alkyl chain | Introduces a hydrogen bond donor/acceptor, increasing polarity. | Could improve solubility and introduce new binding interactions. |
The thien-2-ylmethyl group is another key component that can be modified to enhance biological activity. The thiophene (B33073) ring is a bioisostere of a phenyl ring and can engage in various non-covalent interactions with biological targets.
Substituents can be introduced at different positions on the thienyl ring to explore the electronic and steric requirements of the binding site. For example, adding small alkyl groups, halogens, or electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its ability to interact with the target. Studies on related N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown that substitutions on the heterocyclic ring system can have a significant impact on their fungicidal activity. For instance, the introduction of chloro and methyl groups on the ring system of related compounds led to enhanced biological efficacy.
The position of the methylene (B1212753) linker on the thienyl ring can also be altered. Moving the attachment point from the 2-position to the 3-position would change the orientation of the butanamide portion of the molecule relative to the thienyl ring, which could lead to different binding modes and activities.
| Modification on Thienyl Ring | Rationale | Predicted Impact on Biological Activity |
|---|---|---|
| Introduction of substituents (e.g., methyl, chloro) at the 5-position | Probes for additional binding pockets and alters electronic properties. | Potential for enhanced potency and selectivity. |
| Substitution with a trifluoromethyl group | Increases lipophilicity and can act as a hydrogen bond acceptor. | May improve metabolic stability and cell permeability. |
| Replacement of the thienyl ring with other heterocycles (e.g., furanyl, pyridyl) | Explores the importance of the sulfur atom and the ring's electronic nature. | Could lead to the discovery of novel scaffolds with improved properties. |
| Changing the linker position from thien-2-ylmethyl to thien-3-ylmethyl | Alters the spatial arrangement of the pharmacophoric groups. | May result in a different binding orientation and activity profile. |
The this compound molecule contains a chiral center at the second carbon of the butanamide chain. This means that the compound can exist as two enantiomers, (R)-2-bromo-N-(thien-2-ylmethyl)butanamide and (S)-2-bromo-N-(thien-2-ylmethyl)butanamide. It is well-established in medicinal chemistry that enantiomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.
The differential activity of enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. Therefore, one enantiomer may fit into the binding site of a target protein more effectively than the other, leading to a stronger interaction and higher potency. It is crucial to synthesize and test each enantiomer separately to determine which one is responsible for the desired biological effect (the eutomer) and which one is less active or may contribute to off-target effects (the distomer).
For example, in a study of other chiral compounds, it was found that the stereochemistry at a specific position was critical for biological activity, with one enantiomer being significantly more potent than the other. This highlights the importance of controlling the stereochemistry during the synthesis and evaluating the enantiomers individually.
Pharmacophore Model Development and Validation
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. The development of a pharmacophore model for this compound derivatives can guide the rational design of new, more potent analogs.
Based on the structure of the lead compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrogen bond donor (the N-H group of the amide).
A hydrophobic feature (the ethyl group of the butanamide).
An aromatic/hydrophobic feature (the thienyl ring).
A halogen bond donor (the bromine atom).
This model can be refined by synthesizing and testing a series of analogs with systematic modifications. The biological activity data from these analogs can then be used to validate and improve the pharmacophore model. A validated pharmacophore model can be used for virtual screening of large compound libraries to identify new molecules with the potential for the desired biological activity.
Optimization Strategies for Enhanced Biological Performance
Once a promising lead compound like this compound is identified, various optimization strategies can be employed to enhance its biological performance and develop it into a viable drug candidate. These strategies often involve a multi-parameter optimization approach, considering not only potency but also pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and toxicity.
One common strategy is to improve metabolic stability. The amide bond, for instance, can be susceptible to hydrolysis by metabolic enzymes. Modifications such as introducing steric hindrance near the amide bond or replacing it with a bioisostere can improve its stability.
Another important aspect of optimization is to enhance selectivity for the desired target over other related targets. This can be achieved by exploiting subtle differences in the binding sites of the target proteins. For example, introducing bulky substituents that are accommodated by the target's binding site but clash with the binding sites of off-targets can improve selectivity.
Computational Chemistry and Molecular Modeling of 2 Bromo N Thien 2 Ylmethyl Butanamide
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the binding affinity and interaction patterns of a ligand, such as 2-bromo-N-(thien-2-ylmethyl)butanamide, with a specific protein target. The process involves placing the ligand into the binding site of a receptor and evaluating the binding energy using a scoring function.
Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, a hypothetical docking study of this compound against a potential kinase target might show that the amide group acts as a hydrogen bond donor or acceptor, while the thiophene (B33073) ring engages in π-π stacking with aromatic residues in the binding pocket. nih.gov These predictions are fundamental for understanding the compound's mechanism of action and for designing derivatives with improved potency. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LEU83, LYS33 | Hydrogen Bond |
| ILE10, PHE80 | Hydrophobic | |||
| p38 MAP Kinase | 1A9U | -7.9 | MET109, LYS53 | Hydrogen Bond, Halogen Bond |
| LEU75, VAL38 | Hydrophobic | |||
| B-Raf Kinase | 4YHT | -9.1 | CYS532, TRP531 | Hydrogen Bond, π-π Stacking |
Note: The data in this table is illustrative and based on typical results from molecular docking simulations.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. By simulating the motions of atoms and molecules over time, MD can be used to study the conformational flexibility of this compound and the stability of its complex with a biological target.
Conformational analysis through MD can identify the most stable low-energy shapes (conformers) of the molecule in different environments, such as in solution or within a protein's binding site. For ligand-target interactions, MD simulations can assess the stability of the docked pose, revealing how the ligand and protein residues adjust to each other over time. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of specific regions, respectively.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.org By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov
A QSAR study involving this compound would typically involve a dataset of chemically similar compounds with known biological activities. nih.gov Various molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. These can include physicochemical properties (e.g., logP), electronic descriptors, and topological indices. ijnrd.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with activity. nih.govnih.gov Such a model could highlight that specific features, like the presence of the bromine atom or the flexibility of the butanamide chain, are critical for the compound's biological effect. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Profiling
In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.
For this compound, various ADMET properties can be predicted using a range of computational tools. These predictions help to build a comprehensive in silico profile of the compound's likely behavior in a biological system. nih.gov
Computational models can estimate key pharmacokinetic parameters that determine the fate of a drug in the body. nih.govnih.gov These predictions are often based on the molecule's physicochemical properties and are used to anticipate its in vivo behavior. frontiersin.org
Table 3: Predicted Pre-clinical Pharmacokinetic Parameters for this compound
| Parameter | Predicted Value | Description |
|---|---|---|
| Human Intestinal Absorption | >90% | The percentage of the drug absorbed from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeation | Moderate | The ability of the compound to cross the BBB and enter the central nervous system. |
| Plasma Protein Binding | ~85% | The extent to which the compound binds to proteins in the blood plasma. |
| In Vitro Intrinsic Clearance (CLint) | 15 µL/min/mg | The rate of metabolism by liver enzymes in an in vitro system. |
Note: The data in this table is illustrative and represents typical outputs from in silico pharmacokinetic prediction tools.
Metabolic stability assays are performed in vitro to determine how quickly a compound is metabolized by liver enzymes. researchgate.netspringernature.com These experiments typically use liver microsomes or hepatocytes. nuvisan.com The rate of disappearance of the parent compound over time is measured to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov A compound with high metabolic stability will have a longer half-life, which can lead to prolonged exposure in the body. researchgate.net
In addition to stability, these in vitro systems are used for metabolite identification. scispace.com By analyzing the incubation mixture with techniques like liquid chromatography-mass spectrometry (LC-MS), the structures of the metabolites can be determined. jfda-online.comnih.gov For this compound, potential metabolic pathways could include oxidation of the thiophene ring, N-dealkylation, or hydrolysis of the amide bond. Identifying major metabolites is crucial as they may have their own pharmacological activity or contribute to toxicity.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. alquds.edu These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties. semanticscholar.org
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Additionally, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net
Table 4: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)
| Property | Value | Unit | Implication |
|---|---|---|---|
| HOMO Energy | -6.5 | eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 | eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 | eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
Note: The data in this table is illustrative and based on typical values obtained from quantum chemical calculations for similar organic molecules.
Potential Applications and Future Research Directions of 2 Bromo N Thien 2 Ylmethyl Butanamide
Exploration as a Scaffold for Novel Therapeutic Agents
The structural components of 2-bromo-N-(thien-2-ylmethyl)butanamide suggest its potential as a scaffold for a variety of therapeutic agents. The thiophene (B33073) ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions. nih.gov Similarly, the amide bond is a cornerstone of many biologically active molecules, contributing to their structural integrity and ability to interact with protein targets.
The combination of these motifs in this compound creates a framework that can be systematically modified to explore a range of biological activities. The presence of the bromine atom offers a site for further chemical modification, allowing for the introduction of diverse functional groups to fine-tune the compound's properties.
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale |
| Oncology | Thiophene and amide-containing compounds have shown promise as anticancer agents by targeting various cellular pathways. |
| Infectious Diseases | The thiophene nucleus is a key component of several antibacterial and antifungal drugs. |
| Neurological Disorders | Amide derivatives have been investigated for their potential in treating a range of neurological conditions. |
| Inflammatory Diseases | Certain thiophene-based compounds have demonstrated anti-inflammatory properties. |
Advanced Synthetic Methodologies for Analog Generation
The generation of a diverse library of analogs based on the this compound scaffold is crucial for exploring its full therapeutic potential. Advanced synthetic methodologies can be employed to efficiently create these new molecules.
One key approach involves the parallel synthesis of a multitude of derivatives. This can be achieved by reacting a common intermediate, such as 2-bromobutanoyl chloride, with a variety of substituted thien-2-ylmethanamines. This strategy allows for the rapid production of a wide range of compounds with different substituents on the thiophene ring.
Furthermore, modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be utilized to modify the thiophene ring at various positions. These reactions enable the introduction of a wide array of chemical groups, leading to significant structural diversity. The bromine atom on the butanamide side chain also serves as a handle for further functionalization, allowing for the exploration of structure-activity relationships.
Integration with High-Throughput Screening and Combinatorial Chemistry
To efficiently evaluate the biological activity of the large number of analogs generated, high-throughput screening (HTS) is an indispensable tool. ku.edu HTS allows for the rapid testing of thousands of compounds against a specific biological target, such as an enzyme or a receptor. mdpi.com This approach can quickly identify "hit" compounds that exhibit the desired biological activity. nih.gov
Combinatorial chemistry is a powerful strategy for generating large and diverse libraries of compounds for HTS. ijpsonline.comnih.gov By systematically combining a set of building blocks in all possible combinations, a vast number of unique molecules can be synthesized. iipseries.org The this compound scaffold is well-suited for combinatorial approaches, as different substituents can be readily introduced at multiple positions.
Table 2: A Hypothetical Combinatorial Library Design
| Scaffold Position | Building Block Set A | Building Block Set B | Building Block Set C |
| Thiophene Ring | Methyl, Ethyl, Phenyl | Halogens (F, Cl, Br) | Methoxy, Cyano |
| Amide Nitrogen | Unsubstituted | Methyl, Ethyl | Benzyl |
| Butanamide Chain | Unmodified | Hydroxyl, Amino | Alkyl chains of varying lengths |
Development of Selective Chemical Probes
A well-characterized and highly selective chemical probe can be an invaluable tool for studying the function of a specific biological target. acs.orgnih.govox.ac.uk A chemical probe is a small molecule that interacts with a target protein with high affinity and selectivity, allowing researchers to investigate the protein's role in cellular processes.
Should a derivative of this compound be identified as a potent and selective inhibitor of a particular protein, it could be further developed into a chemical probe. This would involve optimizing its properties to ensure it is suitable for use in cellular and in vivo studies. The development of such a probe would enable a deeper understanding of the biological pathways associated with the target protein and could validate it as a potential drug target. nih.gov
The journey from a scaffold like this compound to a clinically approved drug is long and complex. However, through the systematic application of advanced synthetic methodologies, high-throughput screening, and the development of selective chemical probes, the full therapeutic potential of this promising chemical entity can be thoroughly explored.
Q & A
Basic: What are the common synthetic routes for preparing 2-bromo-N-(thien-2-ylmethyl)butanamide?
Answer:
The synthesis typically involves bromination of the parent amide, N-(thien-2-ylmethyl)butanamide. Brominating agents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) are used in inert solvents (e.g., dichloromethane or chloroform) under controlled temperatures (0–25°C). The reaction proceeds via radical or electrophilic substitution mechanisms, depending on the brominating agent. Purification via column chromatography or recrystallization is recommended to isolate the product .
Example Protocol:
- Step 1: React N-(thien-2-ylmethyl)butanamide with NBS (1.1 eq) in CH₂Cl₂ at 0°C for 4 hours.
- Step 2: Quench with aqueous Na₂S₂O₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
- Step 3: Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to obtain the product.
Advanced: How can reaction conditions be optimized to improve the yield and selectivity of this compound?
Answer:
Optimization involves systematic variation of parameters (solvent polarity, temperature, catalyst use) and statistical analysis. For example:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance electrophilic bromination, while non-polar solvents favor radical pathways.
- Catalysts: Lewis acids like FeCl₃ can accelerate bromine activation .
- Statistical Methods: Use Design of Experiments (DoE) and ANOVA to identify significant factors. A study showed that temperature (p < 0.01) and solvent (p < 0.05) are critical for yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
